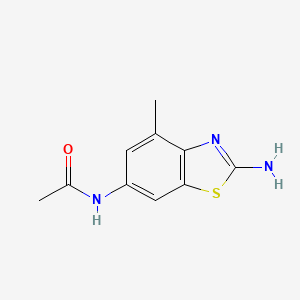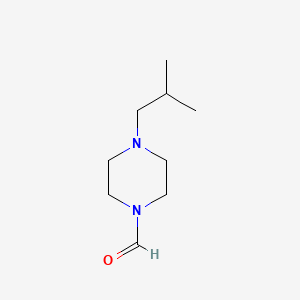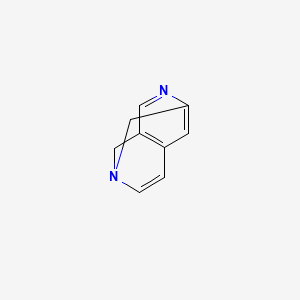
1H-2,6-Methano-2,7-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-2,6-Methano-2,7-naphthyridine is a heterocyclic compound with the molecular formula C9H8N2. It is a derivative of naphthyridine, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms.
Méthodes De Préparation
The synthesis of 1H-2,6-Methano-2,7-naphthyridine can be achieved through several synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . This method allows for the efficient generation of the compound in moderate to high yields.
Analyse Des Réactions Chimiques
1H-2,6-Methano-2,7-naphthyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding naphthyridine oxides, while reduction can yield naphthyridine derivatives with different functional groups .
Applications De Recherche Scientifique
1H-2,6-Methano-2,7-naphthyridine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a pharmacologically active compound with applications in anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities . Additionally, it is used in the development of light-emitting diodes, dye-sensitized solar cells, molecular sensors, and self-assembly host-guest systems .
Mécanisme D'action
The mechanism of action of 1H-2,6-Methano-2,7-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis. The exact molecular targets and pathways involved can vary depending on the specific application and the functional groups present on the compound .
Comparaison Avec Des Composés Similaires
1H-2,6-Methano-2,7-naphthyridine can be compared with other similar compounds, such as 1,6-naphthyridine and 1,8-naphthyridine. While all these compounds share a common naphthyridine core, their unique functional groups and structural modifications confer different properties and applications. For example, 1,6-naphthyridine derivatives have shown promise as sex hormone regulatory agents and anti-HIV agents, while 1,8-naphthyridine derivatives are used in the treatment of bacterial infections and as components of light-emitting diodes .
Propriétés
Numéro CAS |
591749-50-7 |
|---|---|
Formule moléculaire |
C9H8N2 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
1,5-diazatricyclo[4.4.1.03,8]undeca-3(8),4,6,9-tetraene |
InChI |
InChI=1S/C9H8N2/c1-2-11-5-8-4-10-9(6-11)3-7(1)8/h1-4H,5-6H2 |
Clé InChI |
PGYBVPFLZCFINE-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC3=C(CN1C=C3)C=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Dihydroazeto[1,2-a]benzimidazole](/img/structure/B13806420.png)
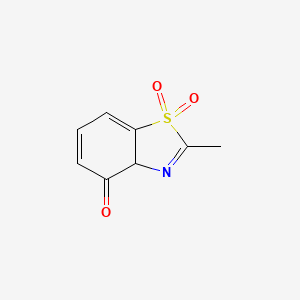
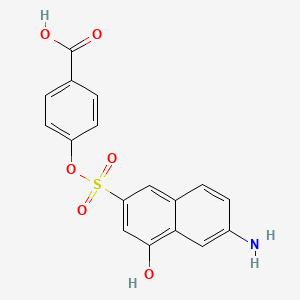
![2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane](/img/structure/B13806447.png)
![(3S,7aS)-3-ethyl-7a-methyl-2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B13806454.png)

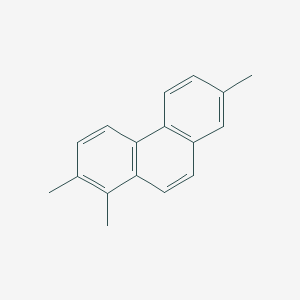

![Propanamide, N-[3-(dimethylamino)propyl]-3-[[3-(dimethylamino)propyl]amino]-2-methyl-](/img/structure/B13806478.png)

![2-(1H-imidazol-5-yl)bicyclo[1.1.1]pentan-2-ol](/img/structure/B13806485.png)
